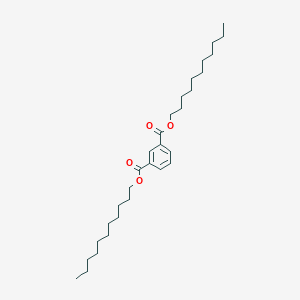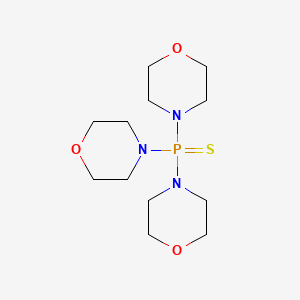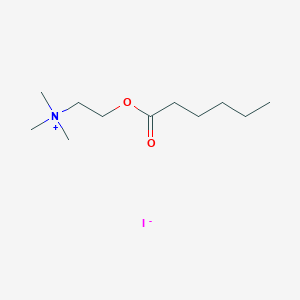
Phosphonochloridous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonochloridous acid is a chemical compound characterized by the presence of a phosphorus atom bonded to a chlorine atom and two oxygen atoms. It is a member of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonochloridous acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with water, which produces phosphorous acid and hydrochloric acid. The phosphorous acid can then be chlorinated to yield this compound. Another method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of advanced reactors and purification techniques is common to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Phosphonochloridous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl phosphonates.
Scientific Research Applications
Phosphonochloridous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphonochloridous acid involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s reactivity with nucleophiles also allows it to modify proteins and other biomolecules, further contributing to its biological activity .
Comparison with Similar Compounds
Phosphonochloridous acid can be compared with other organophosphorus compounds such as phosphonic acid, phosphinic acid, and phosphonous acid. While all these compounds contain phosphorus, they differ in their oxidation states and the nature of their substituents:
Phosphonic Acid: Contains a phosphorus atom bonded to two hydroxyl groups and one oxygen atom.
Phosphinic Acid: Contains a phosphorus atom bonded to one hydroxyl group and one hydrogen atom.
Phosphonous Acid: Contains a phosphorus atom bonded to one hydroxyl group and one chlorine atom
This compound is unique due to its specific reactivity and the presence of a chlorine atom, which makes it a versatile intermediate in various chemical reactions.
Properties
CAS No. |
14939-32-3 |
|---|---|
Molecular Formula |
ClH2OP |
Molecular Weight |
84.44 g/mol |
IUPAC Name |
chlorophosphinous acid |
InChI |
InChI=1S/ClH2OP/c1-3-2/h2-3H |
InChI Key |
KZRJKMZQXATVEB-UHFFFAOYSA-N |
Canonical SMILES |
OPCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



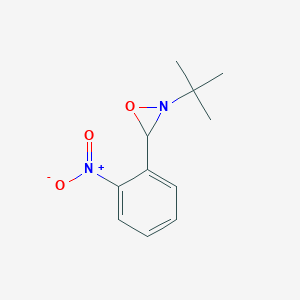
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)

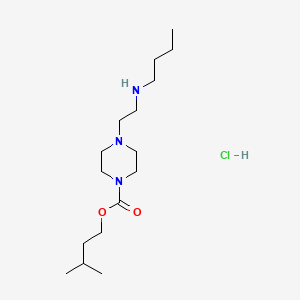
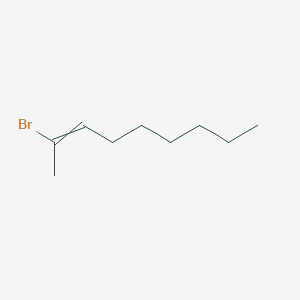


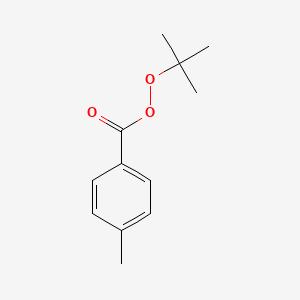
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
